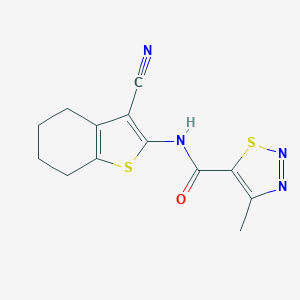

![molecular formula C17H14ClF3N2O5S2 B253788 N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253788.png)

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide, also known as CFTRinh-172, is a small molecule compound that has been widely used in scientific research for its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) channel.

Mechanism of Action

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide acts as a potent and selective inhibitor of the CFTR channel by binding to a specific site on the channel protein. The binding of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide results in a conformational change in the channel protein, which prevents the movement of chloride ions across the cell membrane. This inhibition of the CFTR channel has been shown to have therapeutic potential in the treatment of cystic fibrosis and other diseases associated with abnormal CFTR function.

Biochemical and Physiological Effects:

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of CFTR-mediated chloride secretion, the reduction of mucus viscosity, and the modulation of airway surface liquid volume. These effects have been observed in a variety of cell types and tissues, including airway epithelial cells, pancreatic duct cells, and sweat gland cells.

Advantages and Limitations for Lab Experiments

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has several advantages for use in lab experiments, including its high potency and selectivity for the CFTR channel, its ability to inhibit CFTR function in a reversible manner, and its compatibility with a variety of experimental techniques, including patch-clamp electrophysiology and fluorescence microscopy. However, there are also some limitations to the use of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide, including its potential off-target effects on other ion channels and transporters, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide, including the development of more potent and selective CFTR inhibitors, the identification of new therapeutic targets for the treatment of cystic fibrosis and other CFTR-related diseases, and the investigation of the effects of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide on other physiological processes beyond CFTR function. Additionally, there is a need for further research on the potential toxicity and safety of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide, particularly in the context of in vivo experiments and clinical trials.

Synthesis Methods

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is a multi-step process that involves the reaction of several starting materials, including 4-chloro-2-(trifluoromethyl)aniline, 4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl sulfonamide, and a benzenesulfonyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The overall yield of the synthesis is approximately 30%.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been widely used in scientific research to study the function and regulation of the CFTR channel. The CFTR channel is a chloride ion channel that plays a critical role in maintaining the fluid and electrolyte balance in various tissues and organs, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening disease that affects approximately 70,000 people worldwide.

properties

Product Name |

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide |

|---|---|

Molecular Formula |

C17H14ClF3N2O5S2 |

Molecular Weight |

482.9 g/mol |

IUPAC Name |

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C17H14ClF3N2O5S2/c1-10-9-29(25,26)23(16(10)24)12-3-5-13(6-4-12)30(27,28)22-15-7-2-11(18)8-14(15)17(19,20)21/h2-8,10,22H,9H2,1H3 |

InChI Key |

WGAOQUJNXCDWKM-UHFFFAOYSA-N |

SMILES |

CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |

Canonical SMILES |

CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

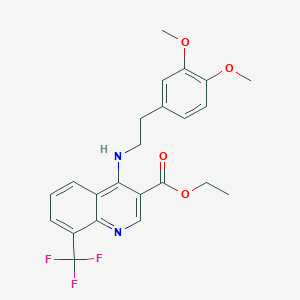

![3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B253705.png)

![2-N-(4-chlorophenyl)-3-N-(3,4-dimethylphenyl)-6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazine-2,3-dicarboxamide](/img/structure/B253710.png)

![6-Amino-7-(1-methylbenzimidazol-2-yl)-5-(oxolan-2-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B253713.png)

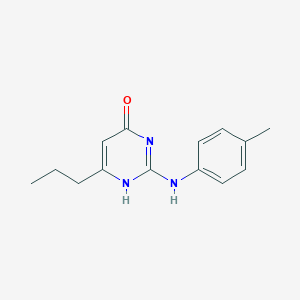

![ethyl 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B253716.png)

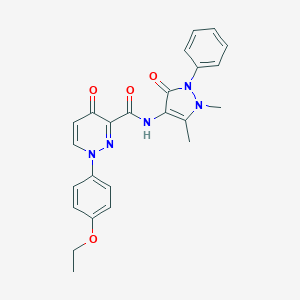

![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide](/img/structure/B253722.png)

![2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B253726.png)

![2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B253734.png)

![N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B253736.png)

![4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide](/img/structure/B253739.png)